methyl}pyridine CAS No. 820221-86-1](/img/structure/B12524895.png)
4-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(4-Chlorophenyl)sulfanylmethyl}pyridine is an organic compound that features a pyridine ring substituted with a chlorophenylsulfanyl group and a difluorophenylmethyl group
Preparation Methods
The synthesis of 4-{(4-Chlorophenyl)sulfanylmethyl}pyridine typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process generally involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
4-{(4-Chlorophenyl)sulfanylmethyl}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions activated by the electron-withdrawing groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
4-{(4-Chlorophenyl)sulfanylmethyl}pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{(4-Chlorophenyl)sulfanylmethyl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
When compared to similar compounds, 4-{(4-Chlorophenyl)sulfanylmethyl}pyridine stands out due to its unique combination of functional groups. Similar compounds include:
4-[(4-Chlorophenyl)sulfanyl]phthalonitrile: This compound shares the chlorophenylsulfanyl group but differs in the rest of its structure.
4-[(4-Chlorophenyl)sulfonyl]benzoic acid: This compound has a similar chlorophenylsulfanyl group but includes a sulfonyl group instead of the difluorophenylmethyl group.
Properties
CAS No. |
820221-86-1 |
|---|---|
Molecular Formula |
C18H12ClF2NS |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanyl-(2,5-difluorophenyl)methyl]pyridine |
InChI |
InChI=1S/C18H12ClF2NS/c19-13-1-4-15(5-2-13)23-18(12-7-9-22-10-8-12)16-11-14(20)3-6-17(16)21/h1-11,18H |
InChI Key |
OXPFIXSPZWEFHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC(C2=CC=NC=C2)C3=C(C=CC(=C3)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


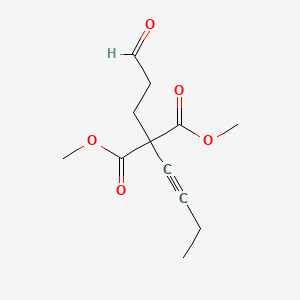
![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
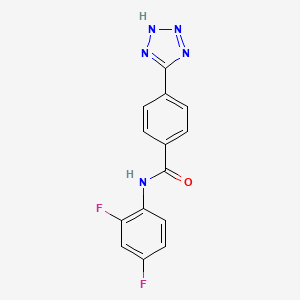
![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)

![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)
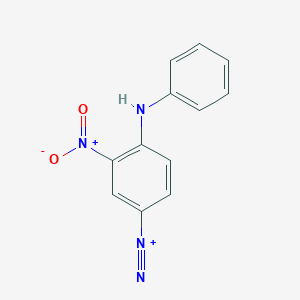
![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)
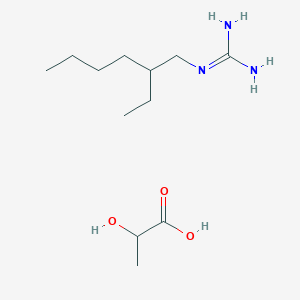
![1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)](/img/structure/B12524847.png)
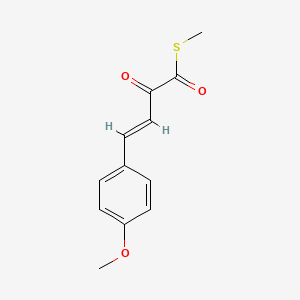
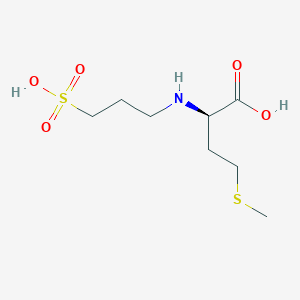
![Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane](/img/structure/B12524870.png)
